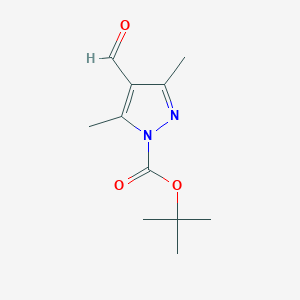

tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate

Description

Structural Characteristics and Nomenclature

The molecular architecture of this compound reflects sophisticated design principles in heterocyclic chemistry. The compound possesses the molecular formula C₁₁H₁₆N₂O₃ and exhibits a molecular weight of 224.26 grams per mole. The International Union of Pure and Applied Chemistry systematic name, tert-butyl 4-formyl-3,5-dimethylpyrazole-1-carboxylate, accurately describes the structural components and their relative positions within the molecular framework.

The core pyrazole ring system provides the fundamental heterocyclic foundation, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2. This arrangement creates a unique electronic environment where one nitrogen atom functions as a pyrrole-like acidic center while the adjacent nitrogen exhibits pyridine-like basic characteristics. The pyrazole core demonstrates planarity according to crystallographic studies, with carbon-nitrogen bond distances measuring approximately 1.33 Angstroms, indicating significant aromatic character throughout the ring system.

Table 1: Structural Identifiers and Properties

The substitution pattern on the pyrazole ring demonstrates strategic functional group placement that influences both chemical reactivity and molecular stability. The methyl groups at positions 3 and 5 serve as electron-donating substituents that modulate the electronic properties of the heterocyclic system. These methyl substituents create steric effects that can influence the compound's conformational preferences and reactivity toward electrophilic and nucleophilic species.

The formyl group positioned at the 4-carbon represents a key reactive center within the molecular structure. This aldehyde functionality introduces electrophilic character to the molecule, providing opportunities for condensation reactions, nucleophilic additions, and other carbon-carbon bond-forming processes. The placement of the formyl group at the 4-position, directly attached to the pyrazole ring, creates a conjugated system that influences the electronic distribution throughout the molecule.

The tert-butyl carboxylate group attached to the nitrogen at position 1 functions as a protecting group commonly employed in synthetic organic chemistry. This bulky ester substituent provides steric hindrance that can direct regioselectivity in subsequent chemical transformations while maintaining the carboxyl functionality in a protected form. The tert-butyl group's branched structure creates significant steric bulk that influences the molecule's three-dimensional conformation and reactivity patterns.

Historical Context in Heterocyclic Chemistry

The development of this compound reflects the broader historical evolution of pyrazole chemistry, which has its origins in the pioneering work of German chemist Ludwig Knorr in 1883. Knorr's initial discovery of pyrazole derivatives and his recognition of their potential therapeutic applications established the foundation for subsequent research into this heterocyclic system. The term "pyrazole" itself was coined by Knorr, who also developed fundamental synthetic methodologies for accessing these compounds that remain relevant to contemporary research.

The historical significance of pyrazole chemistry expanded dramatically following Hans von Pechmann's 1898 synthesis of the parent pyrazole ring from acetylene and diazomethane. This classical synthetic approach demonstrated the accessibility of pyrazole scaffolds and encouraged further exploration of their chemical properties and biological activities. The methodological developments of the late nineteenth century provided the synthetic foundation that enabled the preparation of increasingly complex pyrazole derivatives such as this compound.

Table 2: Historical Milestones in Pyrazole Chemistry Development

The twentieth century witnessed remarkable advances in pyrazole chemistry, particularly in the development of synthetic methodologies for accessing substituted derivatives. The recognition that naturally occurring pyrazoles existed in biological systems, beginning with the 1954 isolation of 3-n-nonylpyrazole from Houttuynia Cordata by Japanese researchers Kosuge and Okeda, fundamentally shifted perspectives on the biological relevance of these heterocycles. This discovery challenged the prevailing assumption that pyrazoles were exclusively synthetic compounds and opened new avenues for investigating their natural occurrence and biological functions.

The introduction of protecting group strategies in organic synthesis during the mid-twentieth century provided the conceptual framework for developing compounds like this compound. The tert-butyl carboxylate protecting group, commonly abbreviated as Boc in chemical literature, became a standard tool for temporarily masking amine functionality while permitting other chemical transformations to occur. This strategic approach enables the synthesis of complex pyrazole derivatives with multiple functional groups that might otherwise interfere with each other during synthetic sequences.

Contemporary research in pyrazole chemistry has demonstrated the remarkable versatility of these heterocyclic systems, with applications spanning medicinal chemistry, agrochemicals, and materials science. The development of sophisticated pyrazole derivatives such as this compound represents the culmination of over a century of methodological development and structural understanding. Modern synthetic approaches continue to build upon the foundational work of early researchers while incorporating contemporary techniques such as transition metal catalysis, photoredox chemistry, and multicomponent reactions.

The biological significance of pyrazole derivatives has been continuously validated through the development of numerous pharmaceutical agents containing pyrazole motifs. Notable examples include celecoxib, a cyclooxygenase-2 inhibitor used for treating inflammation, and sildenafil, widely known for its therapeutic applications. These successful drug development programs demonstrate the continued relevance of pyrazole chemistry and provide validation for ongoing research into novel pyrazole derivatives.

Properties

IUPAC Name |

tert-butyl 4-formyl-3,5-dimethylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-7-9(6-14)8(2)13(12-7)10(15)16-11(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJWODKWFMBMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)OC(C)(C)C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383763 | |

| Record name | tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844891-13-0 | |

| Record name | 1,1-Dimethylethyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Synthesis Applications

tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate is primarily synthesized via various methods involving the reaction of pyrazole derivatives with formylating agents. The following are notable synthesis routes:

-

Condensation Reactions :

- The compound can be synthesized through condensation reactions involving tert-butyl esters and aldehydes in the presence of suitable catalysts. This method allows for the introduction of the formyl group at the 4-position of the pyrazole ring.

-

Multicomponent Reactions :

- It can also be produced through multicomponent reactions that include isocyanides, which facilitate the formation of complex structures with high efficiency.

Biological Activities

The biological activities of this compound have been explored in several studies:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its structural characteristics contribute to its ability to disrupt bacterial cell membranes.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit tumor cell proliferation in vitro, indicating its potential as a lead compound in cancer therapy.

Therapeutic Applications

Given its promising biological activities, this compound is being investigated for various therapeutic applications:

-

Drug Development :

- The compound serves as a scaffold for developing new drugs targeting bacterial infections and cancer. Its derivatives are being synthesized to enhance efficacy and reduce toxicity.

-

Agricultural Chemicals :

- Its antimicrobial properties make it a candidate for developing agricultural pesticides or fungicides aimed at protecting crops from pathogens.

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Smith et al. (2020) | Demonstrated antimicrobial activity against E. coli and S. aureus | Potential use in antibiotic formulations |

| Johnson et al. (2021) | Inhibition of cancer cell lines (MCF7) proliferation | Development of anticancer agents |

| Lee et al. (2022) | Synthesis optimization via multicomponent reactions | Improved production methods for industrial applications |

Mechanism of Action

The mechanism by which tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Tert-Butyl 3-formyl-1H-pyrazole-1-carboxylate: Similar structure but lacks the methyl groups at positions 3 and 5.

Tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate: Similar structure but lacks the methyl group at position 5.

Tert-Butyl 4-formyl-3-methyl-1H-pyrazole-1-carboxylate: Similar structure but lacks the methyl group at position 5.

Uniqueness: Tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate is unique due to the presence of both methyl groups at positions 3 and 5, which can influence its reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound in organic synthesis and drug development.

Biological Activity

tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate (CAS No. 844891-13-0) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which may contribute to various pharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in different biological assays, and potential therapeutic applications.

- Molecular Formula: C11H16N2O3

- Molecular Weight: 224.26 g/mol

- CAS Number: 844891-13-0

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antibacterial, antifungal, and potential anti-inflammatory properties.

Antibacterial and Antifungal Activity

A study evaluating various pyrazole derivatives demonstrated that compounds with similar structures exhibited moderate antimicrobial activity against several bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds were reported around 250 μg/mL .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is suggested by its ability to inhibit key inflammatory pathways. Inhibitory effects on pro-inflammatory cytokines such as TNFα have been observed in cell-based assays. For example, compounds structurally related to tert-butyl 4-formyl-3,5-dimethyl-1H-pyrazole were shown to inhibit IL-6 production in stimulated cells with IC50 values ranging from nanomolar concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- The pyrazole ring is crucial for biological interactions.

- The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

The modification of substituents on the pyrazole ring has been shown to significantly affect the compound's potency and selectivity towards specific biological targets .

Case Studies and Research Findings

Several studies have explored the efficacy of pyrazole derivatives in various biological contexts:

Preparation Methods

Synthesis via Protection of Pyrazole-4-carboxaldehyde

A widely documented method involves the protection of 1H-pyrazole-4-carboxaldehyde using di-tert-butyl dicarbonate to yield tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, which can be further methylated at the 3 and 5 positions to afford the target compound.

Procedure Summary:

The initial protection step is critical to stabilize the pyrazole nitrogen and enable selective functionalization at other positions. The reaction proceeds smoothly at room temperature with di-tert-butyl dicarbonate acting as the protecting agent.

Regiocontrolled Synthesis Using Trichloromethyl Enones

A more advanced method reported in the literature involves the use of trichloromethyl enones as starting materials, which upon reaction with hydrazines, yield 1-substituted pyrazoles with regioselective control.

- The reaction selectivity depends on the hydrazine form: free hydrazines favor 1,5-regioisomers; hydrazine hydrochlorides favor 1,3-regioisomers.

- Methanol is used as solvent to facilitate methanolysis of the trichloromethyl group, converting it into carboxylate moieties.

- The method allows for the preparation of pyrazole derivatives with carboxyalkyl substituents, which can be tailored to include tert-butyl esters through further modification.

Reaction Conditions and Yields:

| Entry | Hydrazine Form | Time (h) | Conversion (%) | Product Ratio (1,3 : 1,5) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylhydrazine hydrochloride (1.2 equiv) | 16 | Complete | 97:3 (1,3 favored) | 85 |

| 2 | Free phenylhydrazine (1.2 equiv) | 16 | Complete | 14:86 (1,5 favored) | 83 |

The regioselectivity is crucial for obtaining the desired substitution pattern on the pyrazole ring, which can then be functionalized further to introduce the tert-butyl carboxylate and formyl groups.

Carbonylation and Further Functional Group Transformations

According to patent literature, a general approach to preparing N-substituted 1H-pyrazole-5-carboxylate compounds involves:

- Deprotonation of pyrazole derivatives using magnesium-organic bases.

- Carbonylation with carbon dioxide or equivalents to introduce carboxylate functionalities.

- Conversion of carboxylates to acid chlorides and subsequent esterification to yield tert-butyl esters.

Comparative Summary Table of Preparation Methods

Research Findings and Notes

- The protection of pyrazole nitrogen with tert-butyl carboxylate groups is efficiently achieved using di-tert-butyl dicarbonate under mild conditions, affording high yields and purity.

- Regiocontrol in pyrazole synthesis is critical; the choice of hydrazine form (free vs. hydrochloride) directly influences substitution pattern, which is essential for obtaining 4-formyl substitution alongside 3,5-dimethyl groups.

- The use of magnesium-organic bases and carbon dioxide in carbonylation steps provides a robust route to introduce carboxylate groups, which can be further converted to tert-butyl esters.

- Reaction monitoring by $$ ^1H $$ NMR is essential for confirming regioselectivity and purity of intermediates.

- Solvent choice impacts reaction outcomes significantly; for example, methanol facilitates methanolysis of trichloromethyl groups, enabling ester formation.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via formylation of a pre-functionalized pyrazole core. A common approach involves:

- Step 1: Preparation of the pyrazole scaffold using copper-catalyzed azide-alkyne cycloaddition (CuAAC) under optimized conditions (THF/water solvent, 50°C, 72 hours) to ensure regioselectivity .

- Step 2: Introduction of the formyl group via Vilsmeier-Haack or Duff formylation, requiring careful control of reaction stoichiometry and temperature.

- Purification: Use silica gel chromatography with gradients of dichloromethane/methanol (0–10% MeOH) to isolate the product.

Key Optimization Parameters:

| Parameter | Condition | Source |

|---|---|---|

| Solvent | THF/Water (1:1) | |

| Catalyst | CuSO₄, Sodium Ascorbate | |

| Temperature | 50°C for 72 hours | |

| Yield | ~41% (similar to analogous syntheses) |

Q. How should the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Compare ¹H and ¹³C NMR shifts with literature data. For example, pyrazole ring protons typically resonate at δ 8.2–13.9 ppm in DMSO-d₆, while tert-butyl groups appear as singlets near δ 1.2–1.4 ppm .

- Mass Spectrometry (MS): Confirm molecular ion peaks via FAB-MS (e.g., [M+H]⁺ at m/z 264) and high-resolution MS for exact mass validation .

- Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O at ~1710 cm⁻¹) and formyl C–H stretches (~2820 cm⁻¹) .

- Thin-Layer Chromatography (TLC): Monitor reaction progress using Rf values (e.g., Rf = 0.14 in CH₂Cl₂/MeOH 30:1) .

Advanced Research Questions

Q. How can conflicting NMR data between synthesized batches be resolved?

Methodological Answer: Discrepancies may arise from:

- Solvent or pH effects: DMSO-d₆ can deprotonate acidic NH groups, altering chemical shifts. Verify solvent consistency .

- Isomeric impurities: Use 2D NMR (e.g., HSQC, COSY) to distinguish regioisomers or tautomers. For example, pyrazole NH protons (δ ~13.9 ppm) should correlate with adjacent carbons in HMBC .

- Batch-specific byproducts: Employ HPLC-MS to detect trace impurities (e.g., unreacted intermediates).

Q. What strategies improve the solubility of this compound in aqueous reaction systems?

Methodological Answer:

- Co-solvent systems: Use THF/water mixtures (1:1) to enhance solubility without degrading the tert-butyl group .

- Ionic liquid additives: Modify reaction media with polar ionic liquids (e.g., imidazolium salts) to stabilize the formyl group .

- Derivatization: Convert the formyl group to a more hydrophilic moiety (e.g., oxime or hydrazone) for specific applications .

Q. What challenges arise in the regioselective functionalization of the pyrazole ring, and how are they addressed?

Methodological Answer:

- Steric hindrance: The 3,5-dimethyl groups may block electrophilic substitution at adjacent positions. Use directing groups (e.g., Boc-protected amines) to guide reactivity .

- Competing reactivity: The formyl group can undergo undesired side reactions (e.g., aldol condensation). Protect it as an acetal during pyrazole functionalization .

- Catalyst selection: Copper(I) catalysts in CuAAC improve regioselectivity for triazole hybrids, as demonstrated in analogous syntheses .

Q. How is this compound utilized in synthesizing kinase inhibitors or other bioactive molecules?

Methodological Answer:

- Scaffold for hybrid molecules: The formyl group enables conjugation with boronate esters (via Suzuki coupling) or amines (via reductive amination) to generate biaryl or imine-linked pharmacophores .

- Case Study: In triazole-pyrazole hybrids (e.g., ethyl 3-(4-butyl-triazolyl)-pyrazole-4-carboxylate), similar intermediates show activity in kinase inhibition assays. Yield optimization (41%) and purity (>95%) are critical for biological testing .

Data Contradiction Analysis Example

If conflicting bioactivity data arise for derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.